molecular formula C24H38N2 B14921473 3,5-Dimethyl-1'-(4-phenylcyclohexyl)-1,4'-bipiperidine

3,5-Dimethyl-1'-(4-phenylcyclohexyl)-1,4'-bipiperidine

Cat. No.: B14921473
M. Wt: 354.6 g/mol
InChI Key: LSGLXOBUBXDHFI-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1’-(4-phenylcyclohexyl)-1,4’-bipiperidine is a complex organic compound that features a bipiperidine core with a phenylcyclohexyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1’-(4-phenylcyclohexyl)-1,4’-bipiperidine typically involves multi-step organic reactions. One common method includes the formation of the bipiperidine core followed by the introduction of the phenylcyclohexyl group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1’-(4-phenylcyclohexyl)-1,4’-bipiperidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic or electrophilic substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

3,5-Dimethyl-1’-(4-phenylcyclohexyl)-1,4’-bipiperidine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3,5-Dimethyl-1’-(4-phenylcyclohexyl)-1,4’-bipiperidine exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethyl-1-phenylpiperidine
  • 4-Phenylcyclohexylpiperidine
  • 1,4’-Bipiperidine derivatives

Uniqueness

3,5-Dimethyl-1’-(4-phenylcyclohexyl)-1,4’-bipiperidine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C24H38N2

Molecular Weight

354.6 g/mol

IUPAC Name

3,5-dimethyl-1-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperidine

InChI

InChI=1S/C24H38N2/c1-19-16-20(2)18-26(17-19)24-12-14-25(15-13-24)23-10-8-22(9-11-23)21-6-4-3-5-7-21/h3-7,19-20,22-24H,8-18H2,1-2H3

InChI Key

LSGLXOBUBXDHFI-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4)C

Origin of Product

United States

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